molecular formula C7H9N3O B176538 6-ethoxy-5H-imidazo[1,2-b]pyrazole CAS No. 197356-43-7

6-ethoxy-5H-imidazo[1,2-b]pyrazole

Cat. No.: B176538
CAS No.: 197356-43-7
M. Wt: 151.17 g/mol
InChI Key: BGHSNLOTXPMATP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Ethoxy-1H-imidazo[1,2-b]pyrazole is a heterocyclic compound that features a fused imidazole and pyrazole ring system. . The unique structure of 6-ethoxy-5H-imidazo[1,2-b]pyrazole allows it to exhibit diverse biological activities, making it a valuable target for synthetic and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-ethoxy-5H-imidazo[1,2-b]pyrazole typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of ethyl hydrazinecarboxylate with 2-bromoacetophenone, followed by cyclization with formamide. The reaction conditions often require heating and the use of catalysts to facilitate the formation of the imidazo[1,2-b]pyrazole ring system .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and purity. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions: 6-Ethoxy-1H-imidazo[1,2-b]pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

6-Ethoxy-1H-imidazo[1,2-b]pyrazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its ability to interact with biological targets.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of 6-ethoxy-5H-imidazo[1,2-b]pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Uniqueness of 6-Ethoxy-1H-imidazo[1,2-b]pyrazole: The unique structure of 6-ethoxy-5H-imidazo[1,2-b]pyrazole, with its fused imidazole and pyrazole rings, allows it to exhibit distinct biological activities and physicochemical properties. This makes it a valuable compound for the development of new drugs and materials with specific desired properties .

Properties

CAS No.

197356-43-7

Molecular Formula

C7H9N3O

Molecular Weight

151.17 g/mol

IUPAC Name

6-ethoxy-5H-imidazo[1,2-b]pyrazole

InChI

InChI=1S/C7H9N3O/c1-2-11-7-5-6-8-3-4-10(6)9-7/h3-5,9H,2H2,1H3

InChI Key

BGHSNLOTXPMATP-UHFFFAOYSA-N

SMILES

CCOC1=CC2=NC=CN2N1

Canonical SMILES

CCOC1=CC2=NC=CN2N1

Synonyms

1H-Imidazo[1,2-b]pyrazole, 6-ethoxy-

Origin of Product

United States

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